5-(3,4-Dihydroxyphenyl)pentanoic acid
Overview
Description
5-(3,4-Dihydroxyphenyl)pentanoic acid is a phenolic compound characterized by a benzene ring with two hydroxyl groups at positions 3 and 4, and a pentanoic acid chain attached to the benzene ring at position 5
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of 3,4-dihydroxybenzoic acid with pentanoic acid in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group in the pentanoic acid chain to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy acids and alcohols.
Substitution: Halogenated benzene derivatives and other substituted phenols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It has been studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems. Medicine: Research suggests potential therapeutic applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases. Industry: It is used in the production of antioxidants, pharmaceuticals, and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It neutralizes free radicals and reactive oxygen species, preventing cellular damage. The molecular targets include enzymes and pathways involved in oxidative stress, such as superoxide dismutase and catalase.
Comparison with Similar Compounds
3,4-Dihydroxybenzoic Acid: Similar structure but lacks the pentanoic acid chain.
Gallic Acid: Another phenolic acid with similar antioxidant properties.
Ellagic Acid: A polyphenol with multiple hydroxyl groups.
Uniqueness: 5-(3,4-Dihydroxyphenyl)pentanoic acid is unique due to its combination of the phenolic structure and the pentanoic acid chain, which enhances its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
5-(3,4-dihydroxyphenyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7,12-13H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDWBJGUMIZRHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701341721 | |
Record name | 5-(3',4'-dihydroxyphenyl)-valeric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701341721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4-Dihydroxyphenylvaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029233 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31129-94-9 | |
Record name | 5-(3',4'-dihydroxyphenyl)-valeric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701341721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3,4-dihydroxyphenyl)pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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